2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The thiazole and triazole rings in the molecule are heterocyclic compounds, which contain sulfur and nitrogen . The orientation of these rings and the substituents attached to them can greatly affect the molecule’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole and triazole rings can participate in various chemical reactions, especially if activated by suitable reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the thiazole and triazole rings, the methoxy groups, and the benzamide group would all influence its properties .Scientific Research Applications
Synthesis and Biological Applications
Novel Heterocyclic Compound Synthesis
Research efforts have led to the synthesis of new heterocyclic compounds, such as thiazolopyrimidines and oxadiazepines, derived from precursors like visnaginone and khellinone. These compounds exhibit promising anti-inflammatory and analgesic properties, suggesting potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anti-inflammatory Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes the synthesis of benzothiazoles and their derivatives, which have shown potent antimicrobial properties against various bacterial and fungal strains (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).
Antioxidant and Protective Effects
Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their ability to mitigate ethanol-induced oxidative stress in mouse brain and liver, demonstrating potential as protective agents against oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their role in corrosion inhibition, particularly for carbon steel in acidic environments. Such compounds offer a stable and efficient means of protecting metal surfaces against corrosion, highlighting their significance in material science applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mechanism of Action
Target of Action
The compound, also known as 2,4-dimethoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, is a derivative of thiazole . Thiazoles are important heterocyclic compounds known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
Thiazoles are known to interact with various targets to induce biological effects . The substituents on the thiazole ring, such as the 2,4-dimethoxy group and the m-tolyl group in this compound, can affect the biological outcomes .
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Thiazoles are known for their wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of heterocyclic compounds like thiazoles .
Future Directions
Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by thiazole and triazole derivatives, this compound could be a promising candidate for further study .
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-5-4-6-15(11-14)20-24-22-26(25-20)16(13-30-22)9-10-23-21(27)18-8-7-17(28-2)12-19(18)29-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAVKGYROPNDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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